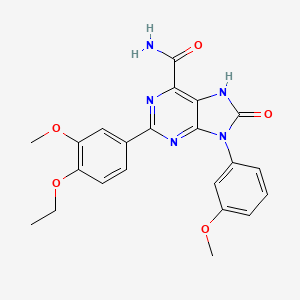

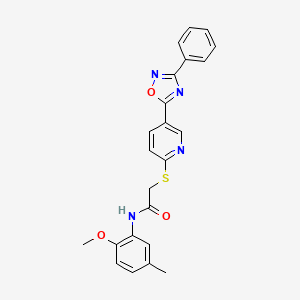

![molecular formula C20H22N4O2 B2502429 N-((1H-苯并[d]咪唑-2-基)甲基)-2-(环戊氧基)-N-甲基异烟酰胺 CAS No. 2034358-73-9](/img/structure/B2502429.png)

N-((1H-苯并[d]咪唑-2-基)甲基)-2-(环戊氧基)-N-甲基异烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide is a chemical entity that appears to be related to a class of compounds that exhibit biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzimidazole derivatives and their synthesis, characterization, and biological activities, which can provide insights into the potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves multi-step organic reactions. For instance, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which share a similar benzimidazole moiety, was achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction known for its efficiency in constructing complex molecules . Similarly, the synthesis of N-substituted imidazolylbenzamides involved the use of the 1H-imidazol-1-yl moiety as a key functional group . These methods suggest that the synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide would likely involve strategic functional group manipulations and the use of catalytic systems to construct the benzimidazole core and attach the necessary substituents.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused ring system that includes a benzene ring and an imidazole ring. The structural analysis of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives revealed that the nature of substituents on the benzimidazole ring can significantly influence the properties of the compounds . The molecular structure of the compound would likely exhibit similar considerations, where the substituents attached to the benzimidazole core and the isonicotinamide moiety would play a crucial role in determining its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the substituents present on the benzimidazole ring. For example, the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamide involved multiple steps, including reactions with sulfonyl chlorides and reductions with sodium borohydride . These reactions highlight the versatility of benzimidazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For instance, the solubility, melting point, and stability of these compounds can be affected by the nature and position of substituents on the benzimidazole ring. The papers provided do not directly discuss the physical and chemical properties of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide, but they do suggest that similar compounds exhibit a range of properties that make them suitable for biological applications, such as anticancer activity .

科学研究应用

抗高血压作用

研究发现了一系列新的非肽血管紧张素 II 受体拮抗剂,重点介绍了“N-((1H-苯并[d]咪唑-2-基)甲基)-2-(环戊氧基)-N-甲基异烟酰胺”等化合物,它们在治疗高血压方面具有潜力。已知四唑衍生物在口服后具有有效的抗高血压作用,这表明化合物中存在的结构部分对于结合亲和力和功效的重要性 (Carini 等,1991)。

α2-肾上腺素能激动剂活性

另一项研究详细阐述了 2-(芳基氨基)咪唑的合成和评估,证明了在 α2-肾上腺素能受体上具有有效且选择性的激动剂活性。这项研究强调了该化合物在降低眼压和血压方面的功效,表明其在眼科和心血管疾病中的治疗潜力 (Munk 等,1997)。

抑制组胺-N-甲基化

该化合物的结构框架已被研究其抑制组胺-N-甲基化的能力,这是苯并咪唑类抗组胺剂在体外观察到的作用。该活性表明在调节组胺相关通路中可能发挥作用,尽管这种抑制的临床意义需要进一步探索 (Netter & Bodenschatz,1967)。

黄嘌呤氧化酶抑制

基于结构的药物设计策略导致发现了 N-((1H-苯并[d]咪唑-2-基)甲基)-2-(环戊氧基)-N-甲基异烟酰胺衍生物作为新型黄嘌呤氧化酶抑制剂。这些发现突出了该化合物在管理痛风或高尿酸血症等疾病方面的潜力,分子对接揭示了增强抑制活性的特定相互作用 (Zhang 等,2019)。

缓蚀

对与“N-((1H-苯并[d]咪唑-2-基)甲基)-2-(环戊氧基)-N-甲基异烟酰胺”相关的氨基酸化合物的研究展示了它们作为酸性环境中 N80 钢的缓蚀剂的有效性。该应用在金属保存至关重要的行业中至关重要,证明了该化合物超越生物医学应用的多功能性 (Yadav、Sarkar 和 Purkait,2015)。

未来方向

属性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-cyclopentyloxy-N-methylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-24(13-18-22-16-8-4-5-9-17(16)23-18)20(25)14-10-11-21-19(12-14)26-15-6-2-3-7-15/h4-5,8-12,15H,2-3,6-7,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOVOTJHBZDIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CC(=NC=C3)OC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)

![[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2502355.png)

![1-allyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2502358.png)

![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]but-2-enamide](/img/structure/B2502361.png)

![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502364.png)

![N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2502366.png)

![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2502368.png)

![4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2502369.png)